methyl 3-(oxan-4-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(oxan-4-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a six-membered oxane ring (tetrahydropyran) attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxan-4-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of oxane derivatives with methyl 3-oxopropanoate under specific conditions. For instance, the synthesis can be achieved by reacting oxane with methyl acetoacetate in the presence of a base such as sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as esterification, purification, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Methyl 3-(oxan-4-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(oxan-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The oxane ring may also interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(oxiran-2-yl)propanoate: Another ester with an oxirane ring instead of an oxane ring.
Ethyl 3-(oxan-4-yl)-3-oxopropanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(oxan-4-yl)-3-oxopropanoate is unique due to its specific combination of an oxane ring and a propanoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
75338-17-9 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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